2-Naftoato de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

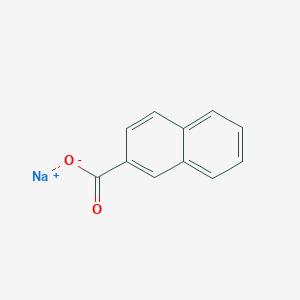

Sodium 2-naphthoate is an organic compound that belongs to the naphthoic acid family. It is a white, crystalline solid that is soluble in water and has a molecular weight of 203.20 g/mol. It is used in a variety of applications, including as an emulsifier, a preservative, a stabilizer, and a dye. It is also used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and surfactants.

Aplicaciones Científicas De Investigación

Reacción de Kolbe–Schmitt

La reacción de Kolbe–Schmitt es un método clásico utilizado para sintetizar ácidos hidroxílicos aromáticos a partir de fenóxidos y naftoxidos de sodio, incluyendo el 2-Naftoato de sodio. Esta reacción es fundamental en la producción de compuestos para productos farmacéuticos, antisépticos y cristales líquidos de alto polímero . La reacción de carboxilación del this compound ha sido ampliamente estudiada, revelando información sobre los mecanismos de reacción y la formación de varios naftoatos hidroxílicos .

Síntesis de cristales líquidos

El this compound sirve como precursor en la síntesis de ciertos tipos de cristales líquidos. Estos materiales son cruciales para el desarrollo de pantallas, sensores y otras tecnologías que dependen de las propiedades ópticas únicas de los cristales líquidos .

Fabricación farmacéutica

En productos farmacéuticos, el this compound se utiliza para crear ácidos hidroxílicos aromáticos, que son integrales para la síntesis de diversos medicamentos. Estos compuestos pueden poseer propiedades antiinflamatorias, analgésicas o antipiréticas, lo que los hace valiosos en los tratamientos médicos .

Producción de poliésteres

El compuesto también se utiliza en la producción de poliésteres. A través de procesos de polimerización, el this compound puede contribuir a la creación de materiales de poliéster duraderos y versátiles utilizados en textiles, envases y aplicaciones industriales .

Agentes fungicidas

La investigación ha demostrado que los derivados del this compound pueden actuar como agentes fungicidas. Estas sustancias son importantes para proteger los cultivos y garantizar la seguridad alimentaria al prevenir el crecimiento de hongos dañinos en las plantas .

Agentes reveladores de color

En el campo de la fotografía y la impresión, los derivados del this compound se utilizan como agentes reveladores de color. Juegan un papel en los procesos químicos que producen colores en fotografías y materiales impresos .

Síntesis de colorantes

El this compound está involucrado en la síntesis de colorantes. Estos colorantes se utilizan en diversas industrias, incluidas las textiles, donde son esenciales para colorear telas y crear patrones .

Aplicaciones en la industria textil

Por último, el this compound encuentra aplicación en la industria textil como auxiliar en el proceso de teñido. <a data-citationid="56803

Mecanismo De Acción

Target of Action

Sodium 2-Naphthoate primarily targets the naphthalene ring . The carbon of the CO2 moiety performs an electrophilic attack on the naphthalene ring .

Mode of Action

The mode of action of Sodium 2-Naphthoate involves a series of transformations. Initially, a complex of Sodium 2-Naphthoate and CO2 is formed . Following this, the carbon of the CO2 moiety performs an electrophilic attack on the naphthalene ring . This interaction with its target leads to subsequent transformations .

Biochemical Pathways

The biochemical pathway affected by Sodium 2-Naphthoate is the carboxylation reaction of sodium 2-naphthoxide . This reaction is part of the Kolbe-Schmitt reaction . The carboxylation reaction of sodium 2-naphthoxide leads to the formation of sodium 2-hydroxy-1-naphthoate .

Result of Action

The result of Sodium 2-Naphthoate’s action is the formation of sodium 2-hydroxy-1-naphthoate . This transformation is a result of the electrophilic attack on the naphthalene ring by the carbon of the CO2 moiety .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Sodium 2-Naphthoate interacts with various enzymes and proteins in biochemical reactions. For instance, it is a key component of the 2-naphthoate monooxygenase system in Burkholderia sp. strain JT1500 . This system, encoded by the nmoA and nmoB genes, involves the oxidative component EnmoA and the reductive component EnmoB . Sodium 2-Naphthoate’s interaction with these enzymes facilitates the monooxygenase activity of the system .

Cellular Effects

The effects of Sodium 2-Naphthoate on cells and cellular processes are complex and multifaceted. It influences cell function by participating in biochemical reactions that can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in the Kolbe-Schmitt reaction, Sodium 2-Naphthoate undergoes carboxylation, which can influence various cellular processes .

Molecular Mechanism

Sodium 2-Naphthoate exerts its effects at the molecular level through various mechanisms. In the Kolbe-Schmitt reaction, it forms a complex with CO2, and the carbon of the CO2 moiety performs an electrophilic attack on the naphthalene ring . This reaction involves two transition states and one intermediate, and it occurs via a bimolecular reaction step for proton transfer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-Naphthoate can change over time. For instance, in the Kolbe-Schmitt reaction, the formation of Sodium 2-Naphthoate-CO2 complex and subsequent transformations lead to the formation of sodium 6-hydroxy-2-naphthoate . This indicates the stability of Sodium 2-Naphthoate and its potential long-term effects on cellular function .

Metabolic Pathways

Sodium 2-Naphthoate is involved in several metabolic pathways. In the degradation pathway of phenanthrene and other polycyclic aromatic acid-degradative pathways, 2-naphthoate is converted into 1-hydroxy-2-naphthoate . This conversion is a key step in the metabolic pathway and involves interactions with various enzymes .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium 2-Naphthoate involves the reaction of 2-naphthol with sodium hydroxide in the presence of a solvent.", "Starting Materials": [ "2-naphthol", "Sodium hydroxide", "Solvent (e.g. ethanol, methanol)" ], "Reaction": [ "Dissolve 2-naphthol in the solvent.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitated Sodium 2-Naphthoate.", "Wash the product with water and dry it in a vacuum oven." ] } | |

Número CAS |

17273-79-9 |

Fórmula molecular |

C11H8NaO2 |

Peso molecular |

195.17 g/mol |

Nombre IUPAC |

sodium;naphthalene-2-carboxylate |

InChI |

InChI=1S/C11H8O2.Na/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,12,13); |

Clave InChI |

WIUHEWWHHRZVCP-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+] |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+] |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)C(=O)O.[Na] |

Otros números CAS |

17273-79-9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sodium 2-Naphthoate interact with micelles in solution?

A: Research suggests that Sodium 2-Naphthoate exhibits orientational binding to the interface of tetradecyltrimethylammonium bromide (TTAB) micelles. [] This interaction significantly influences the critical micelle concentration (cmc) of TTAB. Specifically, a 1:1 mixture of TTAB and Sodium 2-Naphthoate results in a cmc of 0.33 mM, considerably lower than the cmc of pure TTAB. [] This suggests that the presence of Sodium 2-Naphthoate stabilizes the formation of micelles.

Q2: Can Sodium 2-Naphthoate be used as a building block for more complex molecules?

A: Yes, Sodium 2-Naphthoate can be transformed into valuable chemical intermediates. Under high temperature (480 °C) and carbon dioxide pressure, in the presence of sodium iodide and cadmium oxide, Sodium 2-Naphthoate can be converted into Naphthalene-2,3,6,7-tetracarboxylate. [] This reaction highlights the potential of Sodium 2-Naphthoate as a starting material for synthesizing complex aromatic compounds with applications in various fields.

Q3: How does the structure of Sodium 2-Naphthoate compare to Sodium 3-hydroxy-2-naphthoate in terms of binding to dendrimers?

A: While both Sodium 2-Naphthoate and Sodium 3-hydroxy-2-naphthoate can interact with 1-(4-carbomethoxypyrrolidone)-terminated PAMAM dendrimers in aqueous solutions, their binding strengths differ. [] Sodium 3-hydroxy-2-naphthoate demonstrates a stronger interaction, likely due to the presence of the additional hydroxyl group. This hydroxyl group allows for supplementary interactions with the dendrimer and potentially stabilizes the negative charge within the molecule. [] This difference in binding affinity highlights the impact of subtle structural modifications on molecular interactions.

Q4: Are there analytical techniques available to study the interactions of Sodium 2-Naphthoate with other molecules?

A: Several techniques have been employed to investigate the behavior and interactions of Sodium 2-Naphthoate. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically NOESY experiments, can provide insights into the spatial proximity between Sodium 2-Naphthoate and other molecules, such as dendrimers. [] Additionally, Isothermal Titration Calorimetry (ITC) is a valuable tool for quantifying the thermodynamic parameters (binding affinity, enthalpy, entropy) associated with the interactions between Sodium 2-Naphthoate and its binding partners. [] Furthermore, fluorescence spectroscopy, particularly when utilizing a probe like TTAB, can help determine critical micelle concentrations in the presence of Sodium 2-Naphthoate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)